

Physical and chemical properties of aminocyclohexanol isomers

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (1*R*,2*S*)-2-aminocyclohexanol hydrochloride

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An In-depth Technical Guide on the Physical and Chemical Properties of Aminocyclohexanol Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of aminocyclohexanol isomers. As bifunctional molecules, these compounds are crucial building blocks in medicinal chemistry and materials science. Understanding the distinct properties of each stereoisomer is paramount for their effective application in research and development, particularly in the synthesis of pharmaceuticals like Ambroxol. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visualizations of key concepts and processes.

Physical and Chemical Properties

The physical and chemical characteristics of aminocyclohexanol isomers are largely dictated by the spatial arrangement of the amino (-NH₂) and hydroxyl (-OH) groups on the cyclohexane ring. These differences are most pronounced between the cis and trans diastereomers of each positional isomer (2-, 3-, and 4-aminocyclohexanol). The trans isomers are generally more thermodynamically stable, particularly for 4-aminocyclohexanol, where both bulky substituents can occupy equatorial positions in the chair conformation, minimizing steric strain.[\[1\]](#)[\[2\]](#)

Data Presentation: Quantitative Properties of Aminocyclohexanol Isomers

The following tables summarize the key physical properties for the most common aminocyclohexanol isomers. Data has been compiled from various sources for a comparative overview.

Table 1: Properties of 2-Aminocyclohexanol Isomers

Property	cis-2-Aminocyclohexano	trans-2-Aminocyclohexano	Source(s)
Molecular Formula	C ₆ H ₁₃ NO	C ₆ H ₁₃ NO	[3][4]
Molecular Weight	115.17 g/mol	115.17 g/mol	[3][4]
Appearance	Crystalline Powder	/	[5]
Melting Point	72-73 °C	/	[3][6]
Boiling Point	201.1 °C @ 760 mmHg	/	[3][7]
Density	1.037 g/cm ³	/	[3][7]
Flash Point	75.4 °C	/	[3][7]
Refractive Index	~1.502	/	[6]

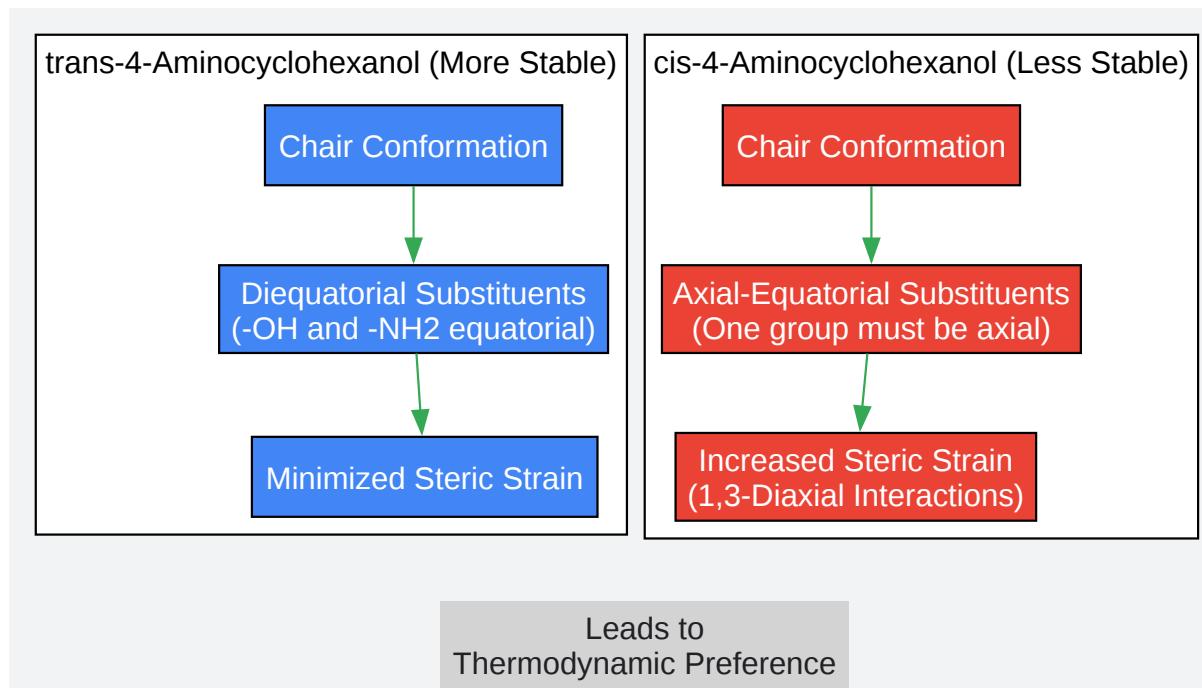
Table 2: Properties of 4-Aminocyclohexanol Isomers

Property	cis-4-Aminocyclohexano	trans-4-Aminocyclohexano	Source(s)
Molecular Formula	C ₆ H ₁₃ NO	C ₆ H ₁₃ NO	[8][9]
Molecular Weight	115.17 g/mol	115.17 g/mol	[8][10][11]
Appearance	/	White to light yellow crystalline powder	[10][11][12]
Melting Point	/	108-113 °C	[8][10][11]
Boiling Point	/	127 °C @ 14 mmHg	[8][10][11]
Density	/	~0.98 - 1.037 g/cm ³	[10][11]
Solubility	/	Soluble in water; slightly soluble in methanol and chloroform.	[10][11]
Flash Point	/	75.4 °C	[11]

Conformational Stability

The thermodynamic stability of substituted cyclohexanes is primarily determined by the steric interactions of the substituents.[\[1\]](#) Equatorial positions are generally favored over axial positions to minimize 1,3-diaxial interactions.[\[1\]](#)

- trans-4-Aminocyclohexanol: In its most stable chair conformation, both the amino and hydroxyl groups can occupy equatorial positions, minimizing steric hindrance and resulting in a thermodynamically favored state.[\[1\]\[2\]](#)
- cis-4-Aminocyclohexanol: In any chair conformation, one substituent must be axial while the other is equatorial. This leads to unavoidable 1,3-diaxial interactions and higher steric strain compared to the trans isomer.[\[1\]](#)

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Conformational stability of 4-aminocyclohexanol isomers.

Experimental Protocols

Accurate determination of physicochemical properties is essential. The following sections detail standard experimental protocols for key parameters.

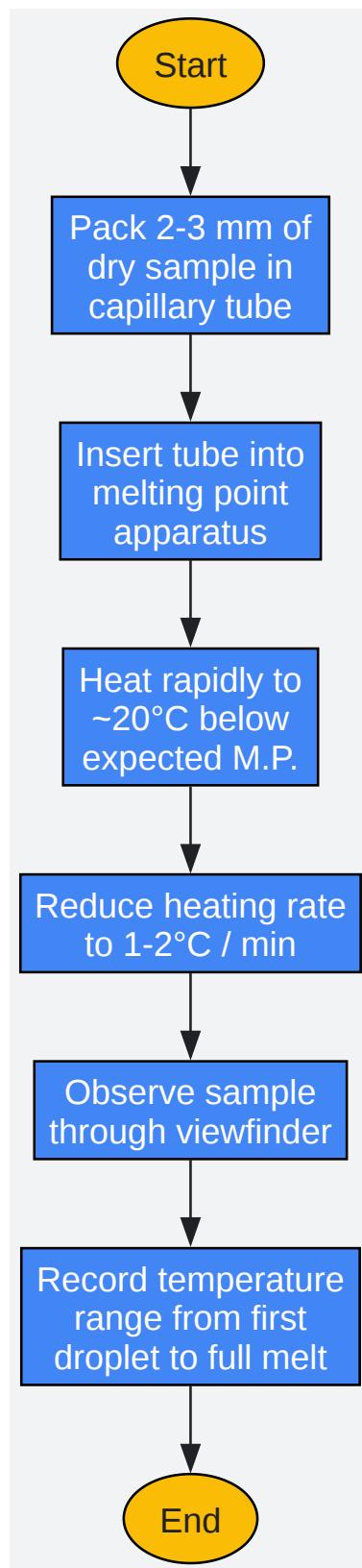
Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of purity. Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impurities depress and broaden this range.[13]

Methodology:

- Sample Preparation: A small amount of the dry, crystalline sample is finely powdered and packed into a capillary tube to a height of 2-3 mm.[14]

- Apparatus Setup: The capillary tube is placed in a heating block apparatus (e.g., Mel-Temp or DigiMelt).[15]
- Heating: The sample is heated rapidly to about 20°C below the expected melting point.[14] The heating rate is then reduced to ~1-2°C per minute to ensure thermal equilibrium.
- Observation: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is the end of the range.[14]



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Workflow for melting point determination.

Boiling Point Determination (Micro Reflux Method)

For small sample volumes, the micro reflux method provides an accurate boiling point.[\[16\]](#) The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[\[17\]](#)

Methodology:

- Setup: Approximately 0.5 mL of the liquid is placed in a small test tube with a stir bar. The tube is placed in a heating block.
- Thermometer Placement: A thermometer is positioned with its bulb about 1 cm above the liquid's surface to measure the vapor temperature.
- Heating: The liquid is heated gently with stirring. The boiling point is the stable temperature observed when the liquid is actively boiling and a "reflux ring" of condensing vapor is visible on the walls of the tube at the same level as the thermometer bulb.[\[16\]](#)
- Recording: This stable temperature reading corresponds to the observed boiling point.[\[16\]](#)

pKa Determination (Potentiometric Titration)

Potentiometric titration is a widely used method to determine the pKa of weak acids and bases.[\[18\]](#)[\[19\]](#) The process involves monitoring pH changes in a solution upon the incremental addition of a titrant.[\[18\]](#)

Methodology:

- Solution Preparation: A solution of the aminocyclohexanol isomer is prepared at a known concentration (e.g., 1 mM). The ionic strength is kept constant using a salt solution like 0.15 M KCl.[\[18\]](#)
- Initial pH Adjustment: The solution is made acidic (e.g., pH 1.8-2.0) with a standard acid like 0.1 M HCl.[\[18\]](#)
- Titration: A standard base (e.g., 0.1 M NaOH) is added in small, precise increments.[\[18\]](#)

- Data Collection: The pH of the solution is measured and recorded after each addition of titrant, once the reading stabilizes.[18]
- Analysis: The pH is plotted against the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the amino groups have been neutralized.[20][21] This point corresponds to the inflection point of the resulting sigmoid curve.[19]

Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility.[22] It measures the concentration of a saturated solution in equilibrium with an excess of the solid solute.[23]

Methodology:

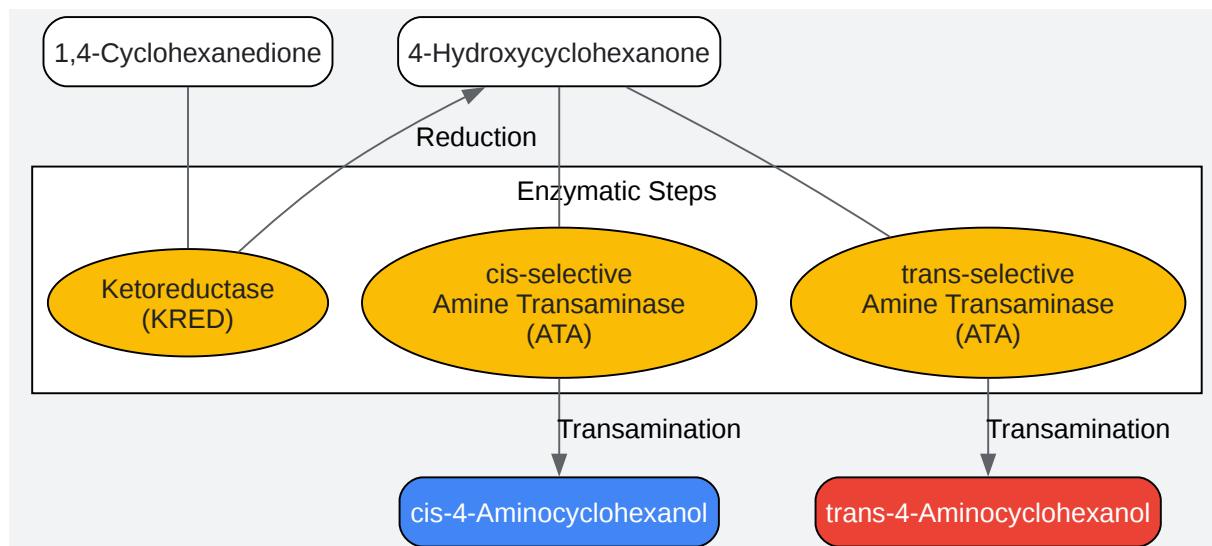
- Suspension Preparation: An excess amount of the solid aminocyclohexanol isomer is added to a specific solvent (e.g., water, buffer) in a sealed container.[22]
- Equilibration: The suspension is agitated (e.g., on a shaker or rotator) at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[22]
- Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration. This step is critical to avoid including solid particles in the sample for analysis.[22]
- Quantification: The concentration of the dissolved solute in the clear supernatant or filtrate is determined using a suitable analytical method, such as HPLC, UV-Vis spectroscopy, or GC. [23]

Synthetic Pathways

The stereoselective synthesis of aminocyclohexanol isomers is of significant interest. Chemoenzymatic methods offer high selectivity under mild conditions.

One-Pot Enzymatic Synthesis of 4-Aminocyclohexanol

A modular one-pot system can be used to synthesize either cis- or trans-4-aminocyclohexanol from 1,4-cyclohexanedione.[11][24] The pathway involves two key enzymatic steps: a reduction catalyzed by a ketoreductase (KRED) and a transamination catalyzed by an amine transaminase (ATA).[24][25] The stereochemical outcome is controlled by selecting a stereocomplementary ATA.[24]



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- To cite this document: BenchChem. [Physical and chemical properties of aminocyclohexanol isomers]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b112194#physical-and-chemical-properties-of-aminocyclohexanol-isomers\]](https://www.benchchem.com/product/b112194#physical-and-chemical-properties-of-aminocyclohexanol-isomers)

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